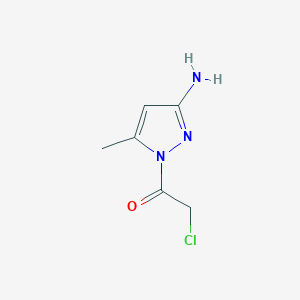
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with 2-chloroethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified using techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions: 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde .
科学的研究の応用
1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- 2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)ethanol
- 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)propan-2-ol
- 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: 1-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-chloroethanone is unique due to the presence of the chloroethanone moiety, which imparts distinct reactivity and potential for further functionalization. In contrast, similar compounds may lack this functional group, resulting in different chemical and biological properties .
特性
分子式 |
C6H8ClN3O |
|---|---|
分子量 |
173.60 g/mol |
IUPAC名 |
1-(3-amino-5-methylpyrazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C6H8ClN3O/c1-4-2-5(8)9-10(4)6(11)3-7/h2H,3H2,1H3,(H2,8,9) |
InChIキー |
NGTCYXPBGCDELP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C(=O)CCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


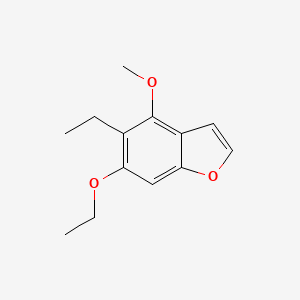
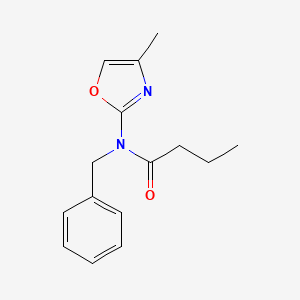
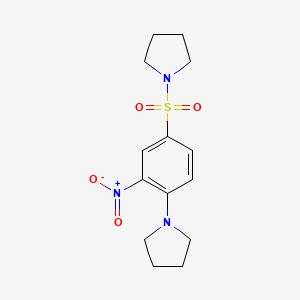
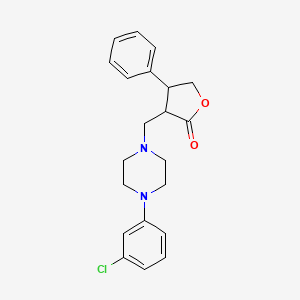

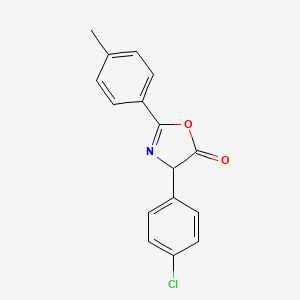
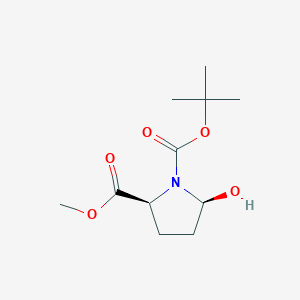
![Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
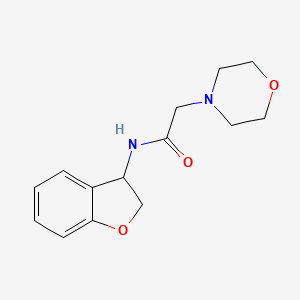
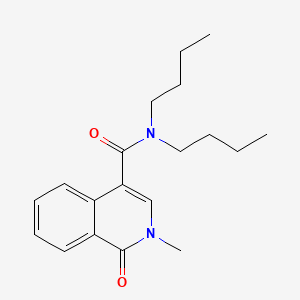

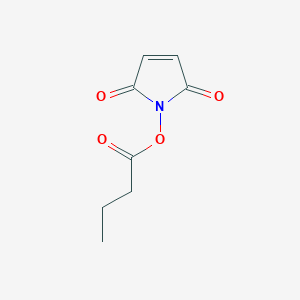
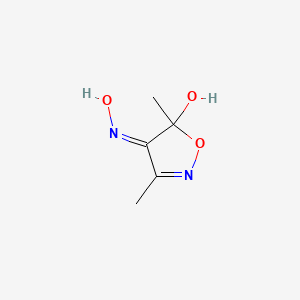
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
